2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine core, a thioether linkage to an acetamide group, and an N-((tetrahydrofuran-2-yl)methyl) substituent. The sulfone group (1,1-dioxide) enhances polarity and stability, while the tetrahydrofuran-derived side chain may improve solubility and bioavailability.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c18-13(15-8-10-4-3-7-21-10)9-22-14-16-11-5-1-2-6-12(11)23(19,20)17-14/h1-2,5-6,10H,3-4,7-9H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBUCOFOFJRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide, primarily targets primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment.
Mode of Action
The compound interacts with its targets through a static quenching process . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs.
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs. By introducing an electron-deficient monomer into a 2D framework, the compound forms fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets. These nanosheets exhibit high sensitivity and selectivity for PAA detection by fluorescence quenching.
Biological Activity
The compound 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure includes a benzo[e][1,2,4]thiadiazine core and various functional groups that may contribute to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 389.5 g/mol. The presence of the thiadiazine ring and the dioxido group suggests potential for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 389.5 g/mol |
| Structure Features | Thiadiazine core |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities , including:
- Antimicrobial Activity : Compounds with similar structures have shown potential in inhibiting microbial growth. The thiadiazine moiety is often associated with antimicrobial properties due to its ability to disrupt cellular processes in pathogens.
- Anti-inflammatory Properties : The presence of functional groups like the methoxy and thiol groups may contribute to anti-inflammatory effects by inhibiting pro-inflammatory pathways .
- Anticancer Potential : The structural characteristics of the compound suggest that it may inhibit specific cancer-related pathways, although detailed studies are required to confirm this activity.
The biological activity of this compound could be linked to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as kinases and proteases.
- Cell Proliferation Modulation : The compound may affect cell cycle regulation in cancer cells, leading to reduced proliferation rates.
Case Studies and Research Findings
Several studies have investigated compounds related to the benzo[e][1,2,4]thiadiazine scaffold. For instance:
- A study reported that derivatives of thiadiazines exhibited broad-spectrum antimicrobial activity against various bacterial strains .
- Another research highlighted the anti-inflammatory effects of thiadiazole derivatives in animal models, demonstrating reduced cytokine levels in treated subjects .
Comparative Analysis with Similar Compounds
Comparative studies can provide insight into how this compound stands against other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Thio)ureabenzothiazoles | Benzothiazole core | Antimicrobial |
| 5-Fluoro-N-(methoxyphenyl)acetamide | Fluorine substitution | Anticancer |
| 3-Thio-N-(pyridinyl)acetamide | Pyridine ring | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure and Sulfone Functionalization
- Benzo[e]thiadiazine 1,1-dioxide (main compound) vs. Benzothiazine/benzothiazole 1,1-dioxides: and describe compounds with benzothiazine/benzothiazole cores and sulfone groups. Example: 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide () shares the sulfone group but lacks the thiadiazine ring, resulting in distinct electronic and steric profiles.
Thioether Linkage and Acetamide Substituents
- Thioether-linked acetamides (main compound) vs. Directly attached acetamides: ’s 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide directly links the acetamide to the heterocycle, omitting the thioether bridge. This difference may reduce conformational flexibility compared to the main compound . Example: Compounds in (triazinoquinazoline-thioacetamides) and (thiopyridine-thioacetamides) share the thioether-acetamide motif. Their synthesis yields (53–89%) and melting points (292–306°C) suggest that the main compound’s thioether linkage may similarly facilitate stable crystalline products .
Substituent Effects on Acetamide Nitrogen
- Tetrahydrofuran-2-ylmethyl group (main compound) vs. Aryl/heteroaryl substituents :
- ’s N-(4-(tetrahydrofuran-2-yl)phenyl)acetamide demonstrates that tetrahydrofuran-derived substituents enhance hydrophilicity. The main compound’s tetrahydrofuran-methyl group may offer improved solubility over purely aromatic substituents (e.g., thiadiazolyl in or bromophenyl in ) .
- Example : Compounds in (thiazolotriazole-thioacetamides with morpholine/piperazine substituents) highlight how polar substituents can modulate bioactivity. The main compound’s tetrahydrofuran group may similarly influence target binding .
Key Research Findings
- Synthesis : The main compound’s benzo[e]thiadiazine core likely requires cyclization of precursors (e.g., via thiocarbamoyl chloride reactions, as in ), while the thioether linkage could be formed via nucleophilic substitution (e.g., ).
- Physicochemical Properties : The tetrahydrofuran substituent may confer better solubility than aromatic groups (cf. ), though melting points could be lower than thiadiazole-containing analogs ( ).
Q & A
Q. What are the key synthetic challenges and standard protocols for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[e][1,2,4]thiadiazine core followed by thioether formation and subsequent coupling with the tetrahydrofuran-methyl acetamide moiety. Critical parameters include:
- Temperature control : Elevated temperatures (60–80°C) for thiolation steps to ensure reactivity without decomposition .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization is employed to isolate the final product with >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structure and purity?
- NMR spectroscopy : 1H and 13C NMR are used to verify the thiadiazine ring, tetrahydrofuran-methyl group, and acetamide linkages via characteristic shifts (e.g., sulfonamide protons at δ 3.1–3.5 ppm, tetrahydrofuran methylene at δ 3.7–4.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 438.05) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to mitigate side reactions during synthesis?
Methodological approach :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., K2CO3 for deprotonation) to identify optimal conditions .
- In-situ monitoring : Use FTIR to track thiol intermediate formation and minimize over-oxidation .
- Scalability : Pilot-scale reactions (1–10 g) with controlled cooling rates reduce exothermic side reactions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from:
- Conformational flexibility : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess dynamic binding modes versus static docking results .
- Metabolite interference : LC-MS/MS screens for in vitro degradation products that may alter activity .
- Target selectivity : Radioligand binding assays (e.g., for ion channels) validate specificity against off-target receptors .
Q. How do fluorine or trifluoromethoxy groups in analogs influence physicochemical properties and target binding?
Comparative studies of structural analogs reveal:
Methodology :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Crystallography : Resolve X-ray structures of target-ligand complexes to identify halogen bonding interactions .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s solubility and bioavailability?
- Solubility assays : Perform parallel measurements in biorelevant media (FaSSIF/FeSSIF) versus pure buffers to account for micellar encapsulation .
- Permeability : Use Caco-2 cell monolayers to differentiate passive diffusion vs. transporter-mediated uptake .
- Crystallinity : Powder X-ray diffraction (PXRD) identifies amorphous vs. crystalline forms, which affect dissolution rates .
Mechanistic and Functional Studies
Q. What in vitro assays are recommended to elucidate its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
